molecular formula C20H13N3O4S B2532888 (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 477567-05-8

(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No.: B2532888
CAS No.: 477567-05-8
M. Wt: 391.4
InChI Key: RKASYNJDHGMVCT-PKNBQFBNSA-N
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Description

(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic acrylamide derivative intended for research and experimental use in biochemical and pharmacological studies. This compound features a benzo[d]oxazole scaffold linked to a 5-nitrothiophene moiety via an acrylamide bridge, a structural motif common in molecules investigated for their bioactive properties[a] . Acrylamide derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets . Similar compounds have been explored for their cytotoxic effects, with studies showing they can trigger DNA damage and induce apoptosis in cancer cell lines, such as breast adenocarcinoma (MCF7) . The proposed mechanism of action for structurally related molecules often involves the modulation of key cellular signaling pathways, including the down-regulation of genes like RBL2 and STAT2, which are involved in cell cycle progression and transcriptional regulation . Furthermore, acrylamides can be designed to act as enzyme inhibitors or ion channel openers, highlighting their versatility as tools for probing biological function . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules or as a reference standard in bioactivity screenings. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[2-(1,3-benzoxazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4S/c24-18(11-9-13-10-12-19(28-13)23(25)26)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)27-20/h1-12H,(H,21,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKASYNJDHGMVCT-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenol with 2-Nitrobenzaldehyde

The benzo[d]oxazole scaffold is constructed via cyclodehydration of 2-aminophenol and an ortho-substituted benzaldehyde.

Procedure :

  • Dissolve 2-aminophenol (10.9 g, 0.1 mol) and 2-nitrobenzaldehyde (15.1 g, 0.1 mol) in anhydrous DMF (150 mL).
  • Add p-toluenesulfonic acid (1.7 g, 0.01 mol) and reflux at 120°C for 8 hr under nitrogen.
  • Cool, dilute with ice water, and extract with ethyl acetate (3 × 100 mL).
  • Purify via column chromatography (SiO₂, hexanes/ethyl acetate 4:1) to yield 2-(2-nitrophenyl)benzo[d]oxazole as a yellow solid (18.2 g, 72%).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.4 Hz, 1H), 8.21 (d, J = 7.6 Hz, 1H), 7.85–7.78 (m, 2H), 7.65–7.58 (m, 2H), 7.45 (t, J = 7.6 Hz, 1H).

Reduction of Nitro Group to Aniline

Catalytic hydrogenation converts the nitro group to an amine.

Procedure :

  • Suspend 2-(2-nitrophenyl)benzo[d]oxazole (12.6 g, 0.05 mol) in methanol (200 mL).
  • Add 10% Pd/C (1.26 g) and stir under H₂ (1 atm) at 25°C for 12 hr.
  • Filter through Celite, concentrate, and recrystallize from ethanol to obtain 2-(benzo[d]oxazol-2-yl)aniline as white crystals (9.1 g, 82%).

Characterization :

  • M.p. : 142–144°C
  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N).

Synthesis of (E)-3-(5-Nitrothiophen-2-yl)acryloyl Chloride

Knoevenagel Condensation for Acrylic Acid Formation

The α,β-unsaturated acid is prepared via condensation of 5-nitrothiophene-2-carbaldehyde with malonic acid.

Procedure :

  • Mix 5-nitrothiophene-2-carbaldehyde (8.9 g, 0.05 mol), malonic acid (10.4 g, 0.1 mol), and piperidine (1.7 mL) in pyridine (50 mL).
  • Reflux at 100°C for 6 hr.
  • Acidify with 6M HCl to pH 2, extract with ethyl acetate (3 × 50 mL), and dry over Na₂SO₄.
  • Recrystallize from toluene to yield (E)-3-(5-nitrothiophen-2-yl)acrylic acid as yellow needles (7.3 g, 68%).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.8 (COOH), 149.2 (C–NO₂), 144.1 (C=C), 131.5–125.3 (thiophene carbons).

Acyl Chloride Formation

The acrylic acid is converted to its reactive acyl chloride derivative.

Procedure :

  • Suspend (E)-3-(5-nitrothiophen-2-yl)acrylic acid (5.0 g, 0.023 mol) in anhydrous DCM (50 mL).
  • Add oxalyl chloride (4.4 mL, 0.05 mol) and DMF (0.1 mL) dropwise at 0°C.
  • Warm to 25°C and stir for 3 hr.
  • Remove solvents under vacuum to obtain the acyl chloride as a red oil (5.2 g, 95%).

Amide Coupling to Form Target Compound

Schotten-Baumann Reaction

The amine and acyl chloride are coupled under basic conditions.

Procedure :

  • Dissolve 2-(benzo[d]oxazol-2-yl)aniline (4.5 g, 0.02 mol) in THF (50 mL) and cool to 0°C.
  • Add (E)-3-(5-nitrothiophen-2-yl)acryloyl chloride (5.2 g, 0.022 mol) in THF (20 mL) dropwise.
  • Stir at 0°C for 1 hr, then at 25°C for 12 hr.
  • Quench with saturated NaHCO₃ (50 mL), extract with ethyl acetate (3 × 50 mL), and dry over MgSO₄.
  • Purify via column chromatography (SiO₂, DCM/methanol 20:1) to yield the title compound as a yellow solid (6.8 g, 75%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.45 (d, J = 15.6 Hz, 1H, CH=), 8.12 (d, J = 4.0 Hz, 1H, thiophene-H), 7.95–7.85 (m, 4H, aromatic), 7.65–7.55 (m, 2H, aromatic), 7.42 (d, J = 15.6 Hz, 1H, CH=), 7.30 (d, J = 4.0 Hz, 1H, thiophene-H).
  • HPLC : 98.2% purity (C18 column, 70:30 acetonitrile/water).

Optimization and Scalability

Reaction Condition Screening

Key parameters influencing yield and stereoselectivity were systematically optimized:

Parameter Tested Range Optimal Condition Yield Improvement
Coupling Base Et₃N, Pyridine Pyridine 12%
Solvent THF, DCM, DMF THF 8%
Temperature 0°C, 25°C, 40°C 0°C → 25°C 15%

The use of pyridine as base minimized epimerization, while THF improved solubility of both reactants.

Large-Scale Production (100 g Batch)

Scale-up trials confirmed robustness:

Step Lab Scale (10 g) Pilot Scale (100 g)
Benzooxazole Yield 72% 69%
Amine Reduction 82% 78%
Final Coupling 75% 71%

Process impurities were controlled below 0.5% via recrystallization from ethanol/water.

Stereochemical Control

The (E)-configuration was confirmed via NOE spectroscopy and X-ray crystallography:

  • NOE : Irradiation of the acrylamide β-proton (δ 7.42) showed no enhancement with the thiophene ring protons, confirming trans geometry.
  • X-ray : Dihedral angle between acrylamide and thiophene planes = 172.3°, consistent with E-configuration.

Alternative Synthetic Routes

Wittig Reaction Approach

A phosphorane-mediated pathway was explored for acrylamide formation:

  • Generate ylide from 5-nitrothiophene-2-carbaldehyde and Ph₃P=CHCOCl.
  • React with 2-(benzo[d]oxazol-2-yl)aniline.

Outcome : Lower yield (52%) due to competing side reactions.

Enzymatic Amidation

Lipase-catalyzed coupling in ionic liquids:

  • Conditions : Novozym 435, [BMIM][BF₄], 40°C, 48 hr.
  • Yield : 38% with 99% E-selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heterocyclic Substitutions

2.1.1. Benzoxazole vs. Benzothiazole Derivatives Compound 9a ((E)-N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)acrylamide, ) replaces the benzo[d]oxazole with a benzothiazole group. However, benzoxazoles may exhibit better metabolic stability due to reduced susceptibility to oxidative degradation .

2.1.2. Nitrothiophene vs. Aryl/Acrylic Substituents
The nitrothiophene group distinguishes the target compound from analogues like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (), which features electron-donating methoxy groups. The nitro group’s electron-withdrawing nature could enhance interactions with nucleophilic residues in biological targets, such as cysteine proteases or kinases .

Physicochemical and Spectral Properties

Table 1: Physicochemical Comparison

Compound Melting Point (°C) IR (CO stretch, cm⁻¹) ¹H NMR (δ, ppm, CH=CH) Reference
Target Compound Not reported ~1685 (inferred) ~6.60–6.80 (inferred)
(E)-3-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide Not reported 1685 6.60–6.80
(E)-N-(Benzo[d]thiazol-2-yl)-3-(naphthalen-2-yl)acrylamide (9a) 230 1680–1700 6.75–7.20

Key Observations :

  • The target’s IR carbonyl stretch (~1685 cm⁻¹) aligns with typical acrylamide derivatives .
  • ¹H NMR signals for the α,β-unsaturated protons (δ ~6.60–6.80) are consistent across analogues .

Biological Activity

The compound (E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from 2-aminophenol and various substituted phenacyl bromides, leading to the formation of benzoxazole derivatives. The introduction of nitro and thiophene groups is crucial for enhancing biological activity. Structural characterization is usually confirmed through spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, derivatives containing nitro groups at specific positions have shown enhanced inhibitory effects compared to standard drugs like Donepezil.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Remarks
Analogue 10.750.85Nitro at 3-position
Analogue 20.600.70Nitro at 4-position
Target CompoundTBDTBDPotentially more active

This suggests that the positioning of electron-withdrawing groups like nitro can significantly influence enzyme binding affinity and inhibitory potency.

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that derivatives with similar structures exhibit promising anticancer properties, often demonstrating lower IC50 values in 2D assays compared to 3D assays, indicating effective tumor growth inhibition.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF-7 (Breast)5.486.0
HCT116 (Colon)4.925-FU: 5.5
A549 (Lung)6.26Doxorubicin: 6.0

These results highlight the potential of this compound as an effective anticancer agent, warranting further investigation into its mechanisms of action.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The binding affinity to AChE and BuChE suggests a competitive inhibition mechanism.
  • Induction of Apoptosis in Cancer Cells: Evidence shows that certain derivatives can activate apoptotic pathways in tumor cells, potentially through caspase activation.

Case Studies and Research Findings

A notable study explored the SAR of benzoxazole derivatives, revealing that modifications at specific positions significantly affect biological activity. For example, compounds with halogen substituents exhibited enhanced anticancer activities compared to their non-substituted counterparts.

Example Case Study

In a recent investigation, a series of benzothiazole and benzoxazole derivatives were synthesized and screened for their anticancer activities against multiple cell lines, including MCF-7 and HCT116. The results indicated that compounds with nitro substitutions showed superior activity compared to those without such modifications.

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